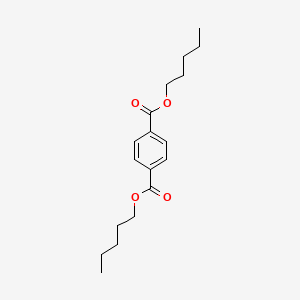

Terephthalic acid, dipentyl ester

Cat. No. B3187915

Key on ui cas rn:

1818-95-7

M. Wt: 306.4 g/mol

InChI Key: SQQSFUNTQGNWKD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07964658B2

Procedure details

A 2-liter multineck flask with distillation bridge and reflux divider, 20 cm packed column, stirrer, dip tube, dropping funnel, and thermometer was charged with 679 g (3.5 mol) of dimethyl terephthalate (Oxxynova), 1.7 g of tetrabutyl orthotitanate (0.25% by mass based on DMT, DuPont, Tyzor TnBT) and, to start with, 200 g out of a total of 748 g (8.5 mol) of n-pentanol (>99% purity, FLUKA), and this initial charge was heated slowly until the DMT forms a homogeneous mixture with the alcohol, at which point the stirrer was switched on. The reflux divider was set so that the overhead temperature remained at a constant level of approximately 65° C. (the boiling point of methanol). From a liquid-phase temperature of approximately 185° C., the remaining alcohol was slowly run in at a rate such that the temperature in the flask did not fall below 180° C. and a reflux sufficient for the distillation was maintained. The distillate removed was analyzed by GC for the amount of methanol separated off. After a major fraction of the methanol (approximately 90% of the anticipated 7 mol of methanol) had been taken off, a sample was taken from the reaction flask every 30 minutes and analyzed by GC. Transesterification was at an end when the amount of dimethyl ester and mixed ester(methyl pentyl) in total had dropped below 0.3% by mass (approximately 8 to 9 hours).

[Compound]

Name

alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

dimethyl ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:13][CH3:14])(=[O:12])[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.C(O)[CH2:16][CH2:17][CH2:18][CH3:19]>CCCCO.CCCCO.CCCCO.CCCCO.[Ti].CO>[C:6]([O:8][CH2:9][CH2:19][CH2:18][CH2:17][CH3:16])(=[O:7])[C:5]1[CH:10]=[CH:11][C:2]([C:1]([O:13][CH2:14][CH2:1][CH2:2][CH2:3][CH3:4])=[O:12])=[CH:3][CH:4]=1 |f:2.3.4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

679 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=C(C(=O)OC)C=C1)(=O)OC

|

|

Name

|

|

|

Quantity

|

1.7 g

|

|

Type

|

catalyst

|

|

Smiles

|

CCCCO.CCCCO.CCCCO.CCCCO.[Ti]

|

Step Two

|

Name

|

|

|

Quantity

|

748 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCC)O

|

Step Three

[Compound]

|

Name

|

alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

dimethyl ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Seven

|

Name

|

|

|

Quantity

|

7 mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

with distillation bridge

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux divider, 20 cm

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

this initial charge

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

remained at a constant level of approximately 65° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

From a liquid-phase temperature of approximately 185° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

did not fall below 180° C.

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

a reflux sufficient for the distillation

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was maintained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The distillate removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separated off

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixed ester(methyl pentyl) in total

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

had dropped below 0.3% by mass (approximately 8 to 9 hours)

|

|

Duration

|

8.5 (± 0.5) h

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C1=CC=C(C(=O)OCCCCC)C=C1)(=O)OCCCCC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |